molecular formula C17H22ClN3OS B11170462 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide

Cat. No.: B11170462
M. Wt: 351.9 g/mol
InChI Key: VEGKUQYEWRBROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thiadiazole, known for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and fibrotic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide involves multiple pathways:

    Cancer Cells: Inhibits the activity of protein kinase CK2, leading to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis.

    Inflammation: Inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, reducing the production of inflammatory cytokines.

    Fibrosis: Inhibits the activation of the transforming growth factor beta (TGF-β) pathway, reducing the accumulation of scar tissue.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to inhibit multiple pathways involved in cancer, inflammation, and fibrosis makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H22ClN3OS

Molecular Weight

351.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide

InChI

InChI=1S/C17H22ClN3OS/c1-3-5-6-13(4-2)16(22)19-17-21-20-15(23-17)11-12-7-9-14(18)10-8-12/h7-10,13H,3-6,11H2,1-2H3,(H,19,21,22)

InChI Key

VEGKUQYEWRBROC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.